molecular formula C28H18O11 B1684239 [(1S,14R,24S)-5,7,19-trihydroxy-11,17-dimethyl-3,9,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),4,7,10,12(26),16(25),17,19-octaen-24-yl] acetate CAS No. 7599-61-3

[(1S,14R,24S)-5,7,19-trihydroxy-11,17-dimethyl-3,9,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),4,7,10,12(26),16(25),17,19-octaen-24-yl] acetate

Cat. No.: B1684239
CAS No.: 7599-61-3
M. Wt: 530.4 g/mol
InChI Key: MSKCVBLFIXNCPL-NKLHJNDUSA-N
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Description

UNII-8P2YHR7U28 (CAS 7400-06-8) is a synthetic organic compound with the molecular formula C₁₀H₁₇N₃O₃ and a molecular weight of 227.26 g/mol. Its IUPAC name is 4-chloro-5,7-dihydropyrrolo[2,3-d]pyridin-6-one, characterized by a bicyclic pyrrolopyridine scaffold with a chlorine substituent. Key properties include:

  • Log Po/w (consensus): 0.82
  • Solubility: 6.1 mg/mL in water (classified as "very soluble")
  • Bioavailability score: 0.55 (moderate)
  • Pharmacokinetics: High gastrointestinal absorption, non-BBB permeable, and a P-glycoprotein substrate .

It is synthesized via a reflux reaction using sodium ethoxide and ethyl 2-cyano-4,4-diethoxybutanoate as precursors . The compound’s structural features make it relevant in medicinal chemistry, particularly for targeting enzymes or receptors in neurological and metabolic disorders.

Properties

CAS No.

7599-61-3

Molecular Formula

C28H18O11

Molecular Weight

530.4 g/mol

IUPAC Name

[(1S,14R,24S)-5,7,19-trihydroxy-11,17-dimethyl-3,9,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),4,7,10,12(26),16(25),17,19-octaen-24-yl] acetate

InChI

InChI=1S/C28H18O11/c1-7-4-10(30)14-16-12(7)17-18-22(32)13-8(2)5-11(31)15-20(13)28(6-37-25(15)34,24(18)38-9(3)29)21(17)23(33)19(16)27(36)39-26(14)35/h4-5,18,24,31,35-36H,6H2,1-3H3/t18-,24-,28-/m0/s1

InChI Key

MSKCVBLFIXNCPL-NKLHJNDUSA-N

Canonical SMILES

CC1=CC(=C2C3=C1C4=C(C(=O)C3C(=O)OC2=O)C56COC(=O)C7=C(C=C(C(=C75)C(=O)C4C6OC(=O)C)C)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Xenoclauxin; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Unii-8P2yhr7U28 typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core heptacyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs. Advanced purification techniques such as chromatography and crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes or applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug development and enzyme studies.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of Unii-8P2yhr7U28 involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Property UNII-8P2YHR7U28 Compound A Compound B
Molecular Weight (g/mol) 227.26 154.14 261.29
Log Po/w (consensus) 0.82 0.73 1.15
Water Solubility (mg/mL) 6.1 2.58 3.2
Bioavailability Score 0.55 0.55 0.68
BBB Permeability No No Yes (predicted)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,14R,24S)-5,7,19-trihydroxy-11,17-dimethyl-3,9,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),4,7,10,12(26),16(25),17,19-octaen-24-yl] acetate
Reactant of Route 2
[(1S,14R,24S)-5,7,19-trihydroxy-11,17-dimethyl-3,9,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),4,7,10,12(26),16(25),17,19-octaen-24-yl] acetate

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